molecular formula C₁₁H₅D₈N₃S B1161871 3-(1-Piperazinyl-d8)-1,2-benzisothiazole

3-(1-Piperazinyl-d8)-1,2-benzisothiazole

Cat. No.: B1161871
M. Wt: 227.36
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Piperazinyl-d8)-1,2-benzisothiazole is a deuterium-labeled analogue of 3-(1-Piperazinyl)-1,2-benzisothiazole, with a molecular formula of C11H5D8N3S and a molecular weight of 227.36 g/mol . This compound serves as a critical building block in organic and pharmaceutical synthesis, specifically as a labeled reagent for synthesizing Ziprasidone, a combined serotonin (5HT2) and dopamine (D2) receptor antagonist used as an antipsychotic . Its primary research value lies in its application as an internal standard in mass spectrometry and other analytical techniques, enabling precise quantification and reliable tracking of the parent compound and its metabolites in complex biological matrices during pharmacokinetic and metabolic stability studies . The deuterium atoms incorporated at eight positions provide a distinct mass shift without significantly altering the compound's chemical or biological behavior, making it an indispensable tool for advanced drug discovery and development . Researchers utilize this labeled intermediate to gain deeper insights into the mechanism of action, metabolic pathways, and degradation profiles of active pharmaceutical ingredients (APIs) derived from the benzisothiazole scaffold . The compound should be stored refrigerated at 2-8°C . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C₁₁H₅D₈N₃S

Molecular Weight

227.36

Synonyms

3-(Piperazin-1-yl-d8)benzoisothiazole;  N-(3-Benzisothiazolyl)piperazine-d8;  1-(1,2-Benzisothiazol-3-yl)piperazine-d8

Origin of Product

United States

Comparison with Similar Compounds

3-Substituted 1,2-Benzisothiazole 1,1-Dioxides

These derivatives, such as 3-(methoxy)-1,2-benzisothiazole 1,1-dioxide, differ in the substitution at the 3-position and the presence of a sulfone group. Synthesized via organolithium or Grignard reagents, these compounds often yield tertiary alcohols or disubstituted products. For example, 3-alkyl/aryl derivatives exhibit lower synthetic yields (e.g., 30–50%) compared to the parent compound, which is efficiently produced via alkylation of 3-chloro-1,2-benzisothiazole 1,1-dioxide .

Urea/Thiourea Conjugates

Conjugation of 3-(1-piperazinyl)-1,2-benzisothiazole with glutamic acid or phenyl isocyanates yields derivatives with enhanced bioactivity. Thiourea analogs (e.g., compounds 17–21 and 30–35 ) show superior urease inhibition (IC50: 4.6 ± 0.1 to 14.5 ± 0.4 µM) compared to urea derivatives, attributed to electron-withdrawing groups (e.g., fluoro, methoxy) enhancing binding affinity .

Antimicrobial and Antifungal Derivatives

3-Amino and 3-acylamino derivatives of 1,2-benzisothiazole exhibit selective antifungal activity. For instance, compound 38 (3-acylamino derivative) inhibits Candida albicans at MIC values <10 µg/mL.

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight: The deuterated analog’s molecular weight increases marginally (~8 Da) compared to the parent compound (219.31 g/mol vs.
  • For example, deuterated drugs like deutetrabenazine show 2–3-fold longer half-lives than non-deuterated analogs .

Preparation Methods

Reaction Conditions and Optimization

  • Reactants :

    • 3-Chloro-1,2-benzisothiazole (1.0 equiv)

    • Piperazine-d8 (6–10 equiv, anhydrous)

  • Solvent : Polar aprotic solvents like isopropanol or t-butanol are preferred to enhance solubility and minimize side reactions.

  • Temperature : Reflux conditions (110–121°C) for 18–24 hours.

  • Yield : 55–80% for non-deuterated analogs; deuterated versions typically exhibit marginally lower yields (50–75%) due to kinetic isotope effects.

Key Data Table: Comparison of Reaction Parameters

ParameterNon-Deuterated SynthesisDeuterated Adaptation
Piperazine Equivalents6–106–10
SolventIsopropanol/t-butanolIsopropanol-d8
Temperature110–121°C110–121°C
Reaction Time18–24 hours24–36 hours
Yield55–80%50–75%

Mechanistic Insights

The reaction proceeds via SNAr, where the piperazine-d8 acts as a nucleophile, displacing the chloride at the 3-position of the benzisothiazole ring. Deuterium incorporation occurs at all eight positions of the piperazine ring, achieved by using fully deuterated piperazine. The use of anhydrous conditions is critical to prevent hydrolysis of the benzisothiazole intermediate.

Two-Step Synthesis via Disulfide Intermediate

An alternative method involves the oxidation of 3-(2-cyanophenylthio)-1,2-benzisothiazole followed by piperazine-d8 substitution. This approach minimizes bis-substitution byproducts.

Step 1: Oxidation to Disulfide

  • Reactants :

    • 3-(2-Cyanophenylthio)-1,2-benzisothiazole (1.0 equiv)

    • Oxidants: Dimethyl sulfoxide (DMSO, 4.0 equiv) or hydrogen peroxide.

  • Conditions :

    • Solvent: Methanol or ethanol

    • Temperature: 0–25°C

    • Time: 10–60 minutes.

  • Outcome : Forms bis(2-cyanophenyl)disulfide, which is recycled into the reaction.

Step 2: Piperazine-d8 Substitution

  • Reactants :

    • Disulfide intermediate (1.0 equiv)

    • Piperazine-d8 (10–20 equiv).

  • Conditions :

    • Solvent: Isopropanol-d8 or t-butanol-d10

    • Temperature: 115–120°C

    • Time: 23–25 hours.

  • Yield : 33–70% for non-deuterated versions; deuterated analogs require extended reaction times (36–48 hours) for comparable yields.

In Situ Oxidation and Cyclization

This method integrates oxidation and cyclization steps, reducing purification demands.

Procedure Overview

  • Oxidation of Thiol Intermediate :

    • React 1-(2-cyanophenylthio)piperazine-d8 with DMSO (2–5 equiv) in isopropanol at 120°C.

    • Key Insight : DMSO acts as both solvent and oxidant, facilitating the formation of the benzisothiazole ring.

  • Cyclization :

    • Heating under reflux (118°C) for 24 hours ensures complete cyclization.

    • Deuterium Retention : >98% deuterium incorporation confirmed via mass spectrometry.

Purification and Salt Formation

Acidic Workup for Hydrochloride Salt

  • Procedure :

    • Adjust pH to 3.8–4.4 using concentrated HCl in isopropanol.

    • Cool to 0–5°C to precipitate the hydrochloride salt.

  • Purity : >98.9% by HPLC, with <0.1% bis-substitution byproducts.

Solvent Recrystallization

  • Solvents : Toluene/isopropanol mixtures (2:1 v/v).

  • Outcome : White crystalline solid with deuterium content verified via NMR (δ 2.5–3.5 ppm for CD2 groups).

Challenges in Deuterated Synthesis

Kinetic Isotope Effects

  • Reaction Rate : Deuteration slows nucleophilic substitution by 10–15%, necessitating longer reaction times.

  • Byproduct Formation : Bis-substitution byproducts increase marginally (1–3%) due to reduced nucleophilicity of piperazine-d8.

Cost and Availability

  • Piperazine-d8 : Priced at ~$32.00/5g, significantly costlier than non-deuterated piperazine ($5.00/5g).

Industrial-Scale Adaptations

Pressure-Controlled Reactors

  • Conditions : 50–60 psi at 120°C to prevent piperazine-d8 sublimation.

  • Throughput : Batch sizes up to 0.57 mol reported, with 80% yield.

Green Chemistry Considerations

  • Solvent Recycling : Toluene and isopropanol recovery rates exceed 90%.

  • Waste Minimization : Disulfide intermediates are reused, reducing cyanide waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.